molecular formula C16H20N2O B051861 N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide CAS No. 12656-98-3

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide

Cat. No.: B051861
CAS No.: 12656-98-3
M. Wt: 256.34 g/mol
InChI Key: OBBDJQMNZLQVAZ-UHFFFAOYSA-N
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Description

Pheniramine Aminoxide is a derivative of Pheniramine, a H1-receptor antagonist, is an antihistamine with anticholinergic and sedative properties. Pheniramine is used to treat allergic conditions such as hay fever or urticaria.
N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is a tertiary amino compound and a member of pyridines.

Scientific Research Applications

Synthesis and Characterization

  • N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide has been utilized in the synthesis and characterization of various compounds. For example, its derivatives are used in synthesizing copper(I) complexes with novel bidentate iminopyridine ligands, showcasing its role in the formation of complex metallic structures (Dehghanpour et al., 2007).

Reaction with Dipolarophiles

  • This compound participates in reactions with dipolarophiles. Studies have shown its involvement in cycloadditions with substituted phenyl isocyanates, leading to the formation of various pyridine derivatives (Hisano et al., 1979).

Spectroscopic Analysis

  • The compound has been the subject of detailed spectroscopic analysis using techniques like FTIR and Raman spectra. These studies help understand its molecular structure and vibrational properties, essential for its application in various fields of chemistry (Renuga et al., 2014).

Catalytic Applications

  • It has been explored for its catalytic properties, particularly in the selective oxidation of tertiary amines. This research opens avenues for its use in catalytic processes, particularly in organic synthesis (Pina et al., 2007).

Coordination Chemistry

  • Research has been conducted on its role in coordination chemistry, especially in the formation of dimethylplatinum(II) complexes. This highlights its potential in creating novel organometallic compounds (Thorn & Calabrese, 1988).

Copolymerization Processes

  • The compound is used in copolymerization processes involving chromium(III) amino-bis(phenolato) complexes. Its role in these processes is critical for understanding polymer formation and structure (Devaine-Pressing et al., 2015).

Properties

IUPAC Name

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18(2,19)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBDJQMNZLQVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891481
Record name Pheniramine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12656-98-3
Record name Pheniramine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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